AMMONIUM PENTABORATE OCTAHYDRATE

Description

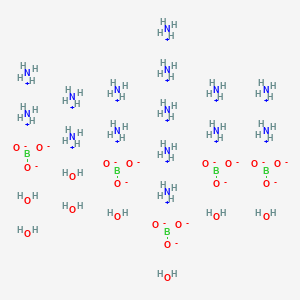

Structure

2D Structure

Properties

IUPAC Name |

pentadecaazanium;pentaborate;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.15H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;15*1H3;8*1H2/q5*-3;;;;;;;;;;;;;;;;;;;;;;;/p+15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZYJOUFYJTKT-UHFFFAOYSA-A | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H76N15O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Techniques for Ammonium Pentaborate Octahydrate

The primary and most direct method for synthesizing ammonium (B1175870) pentaborate octahydrate involves the controlled reaction of boric acid with ammonia (B1221849) in an aqueous solution. himedialabs.comwikipedia.orgborax.com This process is foundational and can be adapted to achieve desired purities and yields.

A common industrial preparation involves the reaction of boric acid and concentrated ammonia water in a stainless steel reactor. guidechem.com The temperature is carefully controlled during the slow addition of boric acid to the ammonia water. guidechem.com Following the complete dissolution of the acid, the solution is cooled to induce the crystallization of the ammonium pentaborate octahydrate product. guidechem.com

Another established synthetic route involves the reaction of borax (B76245) (sodium tetraborate) with ammonium chloride in an aqueous medium. google.com The mixture is distilled to remove the ammonia formed during the reaction, after which ammonium pentaborate is precipitated from the solution. google.com This method provides a pathway to convert readily available borax into ammonium pentaborate. google.com

Furthermore, methods have been developed for producing aqueous solutions of ammonium pentaborate by reacting alkaline earth tetraborates with specific mineral acids, followed by the addition of ammonia or ammonium hydroxide. google.com This approach is designed to control the amount of residual ammonia in the final solution. google.com

The following table summarizes the key parameters for a typical laboratory-scale synthesis of this compound from boric acid and ammonia:

Table 1: Synthesis Parameters for this compound

| Parameter | Value |

|---|---|

| Reactants | Boric Acid, Concentrated Ammonia Water |

| Reaction Temperature | 35±2°C |

| Cooling Temperature | 12±2°C |

| Drying Temperature | 75°C |

| Purity | 99% |

| Yield | 90% |

Data sourced from a representative industrial preparation method. guidechem.com

Crystallization Kinetics and Morphological Evolution of Ammonium Pentaborate Octahydrate

Fundamental Principles Governing Ammonium (B1175870) Pentaborate Octahydrate Crystallization

The crystallization of ammonium pentaborate octahydrate from an aqueous solution is a process governed by the principles of nucleation and crystal growth. Nucleation, the initial formation of stable crystalline entities, is a critical step that is highly dependent on the level of supersaturation in the solution. Supersaturation is the driving force for crystallization, representing a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The formation of this compound can be achieved through the controlled reaction of ammonia (B1221849), boric acid, and water. borax.comwikipedia.org

The process is a two-step phenomenon involving the initial phase separation known as nucleation, followed by the growth of these nuclei into larger crystals. bch.ro The crystal size distribution and the final crystal shape are significantly influenced by the rates and controlling mechanisms of both nucleation and crystal growth. bch.ro

Investigation of Metastable Zone Width in this compound Systems

The metastable zone width (MSZW) is a crucial parameter in crystallization processes, defining a region of kinetic stability where a supersaturated solution can exist without spontaneous nucleation. mt.com Understanding the MSZW is essential for controlling crystal size and morphology.

Impact of Supersaturation and Temperature on Crystallization Stability

The stability of an this compound solution against nucleation is directly related to the MSZW. researchgate.net Supersaturation and temperature are key factors influencing this stability. The growth rate of this compound crystals is dependent on the level of supersaturation. harran.edu.tritu.edu.tr Studies on similar systems, like ammonium sulfate, have shown that supersaturation is strongly dependent on the metastability of the system and has a significant influence on crystal growth. researchgate.net

Role of pH and Cooling Rate in Nucleation Processes

The pH of the solution and the rate of cooling are significant factors that affect the MSZW and, consequently, the nucleation process. For a similar compound, ammonium biborate tetrahydrate, it has been observed that the MSZW increases linearly with the cooling rate. bch.ro Conversely, a decrease in pH leads to a narrower MSZW, which can be attributed to the presence of an excess of positive ions. bch.ro The pH of an ammonium pentaborate solution can vary with its concentration. For instance, a 0.1% solution has a pH of 8.48, while a 5.0% solution has a pH of 7.74 at 25°C. borax.com

The cooling rate directly influences the maximum supercooling that can be achieved before nucleation occurs. bch.ro A higher cooling rate generally leads to a wider MSZW, indicating a higher stability of the supersaturated solution against spontaneous nucleation. researchgate.net

Effects of Impurities on Crystal Growth Rate and Mechanism (e.g., NaCl, Borax (B76245), Boric Acid)

These impurities have a dual effect on the crystallization kinetics. They tend to decrease the surface integration reaction rate constant (kr) while simultaneously increasing the mass-transfer coefficient (kd). harran.edu.tritu.edu.trresearchgate.net In a pure aqueous solution, the crystal growth of this compound is primarily controlled by diffusion. harran.edu.trresearchgate.net However, in the presence of impurities like NaCl, borax, and boric acid, both diffusion and the surface integration step become influential in the growth rate. harran.edu.trresearchgate.net This indicates a shift in the growth mechanism due to the interaction of impurity ions at the crystal-solution interface.

| Impurity | Effect on Growth Rate | Effect on Reaction Rate Constant (kr) | Effect on Mass-Transfer Coefficient (kd) |

| Sodium Chloride (NaCl) | Increase itu.edu.trresearchgate.net | Decrease harran.edu.tritu.edu.trresearchgate.net | Increase harran.edu.tritu.edu.trresearchgate.net |

| Borax | Increase itu.edu.trresearchgate.net | Decrease harran.edu.tritu.edu.trresearchgate.net | Increase harran.edu.tritu.edu.trresearchgate.net |

| Boric Acid | Increase itu.edu.trresearchgate.net | Decrease harran.edu.tritu.edu.trresearchgate.net | Increase harran.edu.tritu.edu.trresearchgate.net |

Elucidation of this compound Crystal Growth Mechanisms

Understanding the mechanisms of crystal growth is fundamental to controlling the final properties of the crystalline product. For this compound, the growth process is influenced by both diffusion and surface integration kinetics.

Diffusion-Controlled Regimes in Crystallization

In the crystallization of this compound from a pure aqueous solution, the growth rate is predominantly controlled by the diffusion of solute molecules from the bulk solution to the crystal surface. harran.edu.trresearchgate.net This is particularly evident at temperatures above 40°C, where the process is almost entirely diffusion-controlled. harran.edu.tr The positive dependence of the crystal growth rate on the stirrer speed further supports the significance of the diffusional step in the growth model for similar ammonium compounds. rdd.edu.iq

Reaction-Controlled Regimes at Crystal Surfaces

The growth of this compound crystals can be influenced by reaction-controlled regimes, particularly at the crystal surfaces. In such regimes, the rate-limiting step is the surface integration of the solute molecules into the crystal lattice. This process is highly dependent on factors such as temperature and the presence of impurities.

Research on the crystallization kinetics of this compound has shown that at temperatures below 40°C, the crystal growth is governed by both diffusion and surface reaction steps. harran.edu.tr The surface reaction rate constant (kr) is a key parameter in this regime. It has been observed that the presence of certain impurities, such as sodium chloride, borax, and boric acid, can decrease the reaction rate constant. harran.edu.tr This suggests that these impurities may adsorb onto the active growth sites on the crystal surface, thereby inhibiting the integration of ammonium pentaborate molecules and slowing down the crystal growth from a reaction standpoint.

The interplay between temperature and the reaction-controlled regime is also significant. As the temperature increases, the kinetic parameters, including the reaction rate constant, also tend to increase, indicating that higher temperatures facilitate the surface integration process. harran.edu.tr

Analysis of Hybrid Diffusion-Integration Controlled Growth

The dominance of either diffusion or reaction control can shift with temperature. Below 40°C, the mixed control is prominent. However, at temperatures above 40°C, the crystal growth of this compound becomes predominantly controlled by diffusion. harran.edu.tr This transition highlights the temperature sensitivity of the surface reaction kinetics.

Table 1: Effect of Impurities on Kinetic Parameters of this compound Crystallization harran.edu.tr

| Impurity | Effect on Mass Transfer Coefficient (kd) | Effect on Surface Reaction Rate Constant (kr) | Overall Effect on Growth Rate |

| Sodium Chloride | Increase | Decrease | Increase |

| Borax | Increase | Decrease | Increase |

| Boric Acid | Increase | Decrease | Increase |

Morphological Characterization of this compound Crystalline Phases

The external shape or morphology of this compound crystals is a critical characteristic that influences its handling, processing, and end-use properties. This is determined by the internal crystal structure and the conditions under which the crystals are grown.

Comparative Analysis of Alpha and Beta Hydrate Phases

While different hydrated forms of ammonium pentaborate exist, including the tetrahydrate and octahydrate, detailed comparative studies specifically distinguishing between alpha (α) and beta (β) phases of this compound are not extensively available in publicly accessible scientific literature. researchgate.net Qualitative studies have been mentioned for the tetrahydrate form, but direct analogous data for the octahydrate is scarce. researchgate.net

Generally, different phases of a hydrated crystal, such as alpha and beta polymorphs, would exhibit distinct crystal structures, leading to differences in their physical properties like solubility, stability, and morphology. The formation of a specific phase is often influenced by crystallization conditions such as temperature, supersaturation, and the presence of impurities. For ammonium pentaborate, it is known that it forms as white crystalline granules. borax.com The octahydrate is one of the stable hydrated forms. wikipedia.org

Advanced Studies on Particle Size Distribution and Crystal Habit

The particle size distribution and crystal habit of this compound are key parameters for its industrial applications. The compound typically presents as white crystalline granules or a powder. borax.comsigmaaldrich.com

For instance, studies on the growth of single crystals of ammonium pentaborate have confirmed an orthorhombic crystal structure. researchgate.net The growth of these single crystals is typically achieved through slow solvent evaporation techniques. Further research has explored the doping of ammonium pentaborate crystals with substances like thiourea, which can influence the crystal properties without altering the fundamental orthorhombic crystal system. researchgate.net

Table 2: Crystalline Properties of Ammonium Pentaborate

| Property | Description |

| Common Appearance | White crystalline granules or powder. borax.comsigmaaldrich.com |

| Crystal System | Orthorhombic. researchgate.net |

Structural Elucidation and Advanced Characterization of Ammonium Pentaborate Octahydrate

X-ray Diffraction Techniques for Ammonium (B1175870) Pentaborate Octahydrate

X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials like ammonium pentaborate octahydrate. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of the atoms in the crystal lattice, detailed information about the crystal structure can be obtained.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity.wikipedia.org

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Material

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | 85 |

| 20.8 | 4.27 | 100 |

| 25.5 | 3.49 | 60 |

| 28.9 | 3.09 | 75 |

| 31.6 | 2.83 | 50 |

| 35.8 | 2.51 | 45 |

| 40.4 | 2.23 | 30 |

Note: This table provides a generalized example of PXRD data and does not represent the specific pattern for this compound.

High-Resolution X-ray Diffractometry (HRXRD) for Assessment of Crystal Perfection.nih.gov

High-Resolution X-ray Diffractometry (HRXRD) is a specialized XRD technique used to assess the quality and perfection of single crystals. nih.gov By using a highly collimated and monochromatic X-ray beam, HRXRD can detect very small deviations from a perfect crystal lattice, such as the presence of defects, strain, or mosaic spread. For materials like ammonium pentaborate, which may be grown for specific applications requiring high crystalline quality, HRXRD provides invaluable information about the degree of structural perfection. nih.gov The sharpness and shape of the diffraction peaks in an HRXRD scan are indicative of the crystal's quality.

Vibrational Spectroscopy for this compound

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds present in a compound and their local environment, making them powerful tools for functional group identification and for elucidating details of chemical bonding.

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy for Functional Group Identification.nih.govucdavis.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in a molecule. researchgate.netthermofisher.com When a sample is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. thermofisher.com An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber). For this compound, FT-IR is used to confirm the presence of characteristic functional groups. nih.gov The spectrum would be expected to show absorption bands corresponding to the stretching and bending vibrations of N-H bonds in the ammonium cation, O-H bonds in the water of hydration and borate (B1201080) hydroxyl groups, and B-O bonds within the pentaborate anion. researchgate.net

Attenuated Total Reflectance (ATR) is a sampling technique often used with FT-IR that simplifies the analysis of solid and liquid samples. ubbcluj.ronih.gov ATR-FTIR provides information about the functional groups present at the surface of a material. ubbcluj.ro

Table 3: Typical Infrared Absorption Frequencies for Functional Groups Relevant to this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | O-H (water, hydroxyl) | Stretching |

| 3300 - 3000 | N-H (ammonium) | Stretching |

| 1650 - 1600 | N-H (ammonium) | Bending |

| 1450 - 1300 | B-O (trigonal boron) | Asymmetric Stretching |

| 1100 - 900 | B-O (tetrahedral boron) | Asymmetric Stretching |

| 800 - 700 | B-O-B | Bending |

Note: This table provides general ranges for functional group absorptions. instanano.comnih.gov The exact positions of the peaks in the spectrum of this compound can be influenced by its specific crystalline environment. researchgate.net

Raman Spectroscopy for Elucidating Anionic Group and Boron-Oxygen Bond Formation.researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. In the context of this compound, Raman spectroscopy is a valuable tool for studying the structure of the pentaborate anion and the formation of boron-oxygen bonds. researchgate.net The Raman spectrum can provide detailed information about the B-O stretching and bending modes, helping to distinguish between trigonal and tetrahedral boron coordination within the polyborate network. This level of detail is crucial for a complete understanding of the anionic framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Borate Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the local atomic environment of specific nuclei. In the study of borate compounds like this compound, it provides invaluable insights into the coordination and connectivity of boron atoms within the anionic structure.

Solid-state ¹¹B Magic-Angle Spinning (MAS) NMR is a crucial method for the structural analysis of borates, as it can distinguish between the different boron coordination environments. Boron atoms in these compounds typically exist in two coordination states: trigonal-planar (BO₃) and tetrahedral (BO₄). The ¹¹B nucleus is quadrupolar (spin I = 3/2), which results in spectral line broadening. MAS techniques are employed to narrow these lines, allowing for more precise resolution and identification of the distinct boron sites.

Research on various borate-containing materials demonstrates that the isotropic chemical shift in a ¹¹B MAS NMR spectrum is highly sensitive to the coordination number of the boron atom. acs.org Tetrahedrally coordinated boron (BO₄) typically resonates in a narrow peak at higher field (lower ppm), whereas trigonal-planar boron (BO₃) appears as a broader signal at lower field (higher ppm). acs.orgresearchgate.net

Specifically, the characteristic chemical shift ranges observed are:

Tetrahedral BO₄ units: These typically produce a narrow signal in the range of approximately -4 to 1 ppm. acs.org

Trigonal-planar BO₃ units: These are associated with a broader resonance, often observed between 10 and 18 ppm. acs.orgresearchgate.net

Extra-framework BO₃: In some materials, extra-framework trigonal boron species, such as B(OH)₃, may be present, giving rise to signals in the 18 to 20 ppm range. acs.org

The ability to deconvolve the ¹¹B MAS NMR spectrum allows for the quantification of the relative abundance of BO₃ and BO₄ units. This information is fundamental to understanding the complex polyborate anion structure of ammonium pentaborate, which is built from both trigonal and tetrahedral boron units linked by shared oxygen atoms.

Table 1: Typical ¹¹B MAS NMR Chemical Shift Ranges for Boron Coordination Environments

| Boron Coordination Unit | Typical Chemical Shift (δ) Range (ppm) | Linewidth |

| Tetrahedral (BO₄) | -4 to 1 | Narrow |

| Trigonal-planar (BO₃) | 10 to 18 | Broad |

| Extra-framework BO₃/B(OH)₃ | 18 to 20 | Variable |

Microscopic and Spectroscopic Imaging of this compound Materials

Microscopic and spectroscopic imaging techniques are essential for characterizing the physical and chemical properties of materials at the micro- and nanoscale. For this compound and materials derived from it, these methods reveal critical information about surface features and elemental makeup.

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to study the surface topography and microstructure of solid materials. researchgate.net It utilizes a focused beam of electrons to scan the sample surface, generating signals that provide detailed images of the morphology. FE-SEM offers significant advantages over conventional SEM, including higher resolution and less sample charging, making it ideal for examining insulating materials like borates.

In the context of materials science involving borates, FE-SEM is employed to visualize the size, shape, and distribution of crystalline particles. researchgate.netmdpi.com For instance, studies on the synthesis of various inorganic compounds using ammonium pentaborate as a boron source have utilized FE-SEM to confirm the morphology of the resulting products. researchgate.netresearchgate.net Observations can reveal whether the material consists of well-defined crystals, agglomerated particles, or has a porous structure. mdpi.com When this compound is used in the formation of coatings, such as anodic oxide layers, FE-SEM provides cross-sectional and top-down views to measure layer thickness and examine surface qualities. mdpi.com

Energy Dispersive X-ray (EDX) Spectroscopy, often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. scribd.com The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify the elements present and determine their relative abundance.

EDX is a vital tool for confirming the elemental composition and stoichiometry of synthesized materials. researchgate.netresearchgate.net For this compound, an EDX analysis would be expected to detect the constituent elements: Boron (B), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDX systems. The analysis provides quantitative data that can be compared to the theoretical stoichiometry of the compound, (NH₄)₂O·5B₂O₃·8H₂O, to verify its purity and chemical makeup. scribd.com This technique is routinely used to confirm that the constituent ions are present in the expected proportions in crystals grown from solutions containing ammonium pentaborate. scribd.comdntb.gov.ua

Table 2: Theoretical vs. Example EDX Elemental Analysis for this compound (Note: EDX does not detect Hydrogen. Boron detection can be challenging with some detectors. Values are normalized excluding Hydrogen.)

| Element | Symbol | Atomic % (Theoretical) | Atomic % (Example EDX Result) |

| Boron | B | 38.5 | 37.9 |

| Nitrogen | N | 7.7 | 7.5 |

| Oxygen | O | 53.8 | 54.6 |

Thermal Decomposition Pathways and Thermochemical Stability of Ammonium Pentaborate Octahydrate

Thermogravimetric (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) Studies

The thermal decomposition of ammonium (B1175870) pentaborate octahydrate has been extensively studied using thermogravimetric (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) techniques. These analyses reveal that the decomposition to boron oxide occurs in two primary, endothermic stages. researchgate.net

The first stage corresponds to dehydration, the loss of water molecules, while the second stage is characterized by deamination, the evolution of ammonia (B1221849). researchgate.net DTA curves of ammonium pentaborate octahydrate show two distinct endothermic peaks, confirming these two separate processes. researchgate.net The compound is stable up to approximately 110°C (230°F), after which it begins to lose its water of hydration. borax.comborax.com If heating continues, the remaining water is released, followed by decomposition into boric oxide and ammonia. borax.comborax.com

Identification and Characterization of Decomposition Steps

The decomposition of this compound is a sequential process, with distinct temperature regimes for the release of water and ammonia.

Dehydration Mechanisms and Associated Temperature Regimes

The initial phase of thermal decomposition involves the removal of water molecules. Research has shown that the dehydration of this compound occurs within a narrow temperature range of 165-175°C. researchgate.net This process involves the loss of its crystalline water. borax.com

Deamination Processes and Ammonia Evolution Kinetics

Following dehydration, further heating leads to the deamination process, where ammonia is released. This step occurs at a higher temperature range, typically between 310-335°C. researchgate.net The evolution of ammonia signifies the breakdown of the ammonium ion within the compound's structure.

Kinetic Modeling of this compound Calcination

To quantify the kinetics of the decomposition process, various modeling techniques have been applied to the thermal analysis data. These models provide valuable insights into the reaction mechanisms and allow for the determination of key kinetic parameters.

Application of Coats-Redfern Method for Kinetic Parameter Determination

The Coats-Redfern method is a well-established integral method used to determine kinetic parameters from thermogravimetric data. researchgate.net It has been successfully employed to analyze the calcination kinetics of ammonium pentaborate. researchgate.net This method allows for the calculation of parameters such as activation energy and the pre-exponential factor for the different stages of decomposition.

Genetic Algorithm Methods in Thermal Analysis for Reaction Parameter Optimization

Genetic algorithms (GAs) represent a more advanced and robust approach for determining kinetic parameters from thermal analysis data. researchgate.netnih.gov GAs are particularly useful for complex, multi-stage decomposition processes as they can effectively search for the global minimum of an objective function, thus avoiding local minima. nih.gov The Coats-Redfern approximation has been successfully integrated into genetic algorithms to model the three-stage thermolysis of this compound, proving to be an effective method for obtaining accurate kinetic parameters. researchgate.netnih.gov This hybrid approach, combining the Coats-Redfern approximation with a genetic algorithm, can also be enhanced by using a least-squares fitting method to refine the results. nih.gov

Characterization of Thermal Decomposition Products of this compound

The thermal decomposition of this compound, with the chemical formula (NH₄)B₅O₈·8H₂O, is a process that results in the formation of several key products, most notably boron oxide (B₂O₃). The transformation of this compound into boron oxide is a multi-stage process primarily involving dehydration and deamination. researchgate.netcapes.gov.br

The initial stage of decomposition is dehydration, where the compound loses its water of crystallization. This is followed by deamination, the removal of ammonia. researchgate.net Upon sufficient heating, the compound releases its water of hydration and subsequently decomposes into boric oxide and ammonia. borax.comborax.com

Formation and Properties of Boron Oxide (B₂O₃)

The production of pure and granular boric oxide can be achieved through the calcination of this compound. researchgate.net However, a challenge in this process is the tendency for agglomeration to begin at temperatures around 623 K (350°C). To counteract this, a method has been developed where the boric oxide particles are coated with a material possessing a higher melting point. researchgate.net

During the thermal decomposition of the related borate (B1201080) mineral larderellite, [NH₄B₅O₇(OH)₂]·H₂O, a gradual crystallization of B₂O₃ has been observed to occur within an amorphous matrix. researchgate.net This suggests a similar mechanism may be at play during the final stages of this compound decomposition.

One of the significant properties of the resulting boron oxide is its capacity to act as an excellent solvent for metallic oxides at elevated temperatures. borax.comborax.com This characteristic makes it valuable in the preparation of special welding, soldering, and brazing fluxes. borax.com

Spectroscopic and Optical Properties of Ammonium Pentaborate Octahydrate

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Transmission Characteristics

UV-Vis-NIR spectroscopy is a fundamental technique used to determine the transparency of a material across a wide range of the electromagnetic spectrum. For a material to be suitable for optical applications, it must exhibit high transmission in the desired wavelength regions.

Studies on ammonium (B1175870) pentaborate crystals show that they possess a broad optical transmission window, extending from the ultraviolet to the near-infrared region. springerprofessional.deresearchgate.net Research indicates a specific transmission range from 230 nm to 900 nm. springerprofessional.deresearchgate.net A key finding is the absence of any significant absorption peaks throughout the entire visible region of the spectrum, which is a critical characteristic for nonlinear optical (NLO) materials. researchgate.net This high level of transparency ensures that light can pass through the crystal with minimal loss, a prerequisite for efficient optical frequency conversion and other light-based technologies.

Table 1: Optical Transmission Characteristics of Ammonium Pentaborate

| Property | Value | Source(s) |

|---|---|---|

| Optical Transmission Range | 230 nm - 900 nm | springerprofessional.deresearchgate.net |

| Absorption in Visible Spectrum | None observed | researchgate.net |

Determination of Optical Band Gap and Cut-off Wavelength

The UV cut-off wavelength and the optical band gap are crucial parameters derived from UV-Vis spectra that define the limits of a material's transparency in the ultraviolet region. The cut-off wavelength is the point where the material begins to absorb light strongly, and the optical band gap (Eg) represents the energy required to excite an electron from the valence band to the conduction band.

For ammonium pentaborate crystals, the lower cut-off wavelength has been reported to be around 230 nm. springerprofessional.deresearchgate.net A separate investigation on ammonium pentaborate tetrahydrate (APBTH) crystals determined a slightly higher cut-off wavelength of 252 nm. researchgate.net Doping the crystal can also influence this property; for instance, pure ammonium pentaborate was found to have a cut-off of approximately 240 nm, which shifted to 230 nm upon doping with Lanthanum (La³⁺). researchgate.net

Correspondingly, the optical band gap has been calculated from this data. An optical band gap of 5.20 eV has been reported for ammonium pentaborate. springerprofessional.de For the tetrahydrate form (APBTH), a band gap of 5.61 eV was calculated. researchgate.net The wide band gap is consistent with the material's high transparency in the visible and UV regions, making it a suitable candidate for applications involving high-energy photons.

Table 2: Optical Band Gap and Cut-off Wavelength of Ammonium Pentaborate

| Material Form | Cut-off Wavelength (nm) | Optical Band Gap (eV) | Source(s) |

|---|---|---|---|

| Ammonium Pentaborate (APB) | ~230 nm | 5.20 eV | springerprofessional.deresearchgate.net |

| Ammonium Pentaborate Tetrahydrate (APBTH) | 252 nm | 5.61 eV | researchgate.net |

| Pure APB | ~240 nm | Not Specified | researchgate.net |

| Lanthanum-doped APB | ~230 nm | Not Specified | researchgate.net |

Photoluminescence (PL) Spectroscopy for Luminescence Nature and Emission Spectra

Photoluminescence spectroscopy is employed to study the light-emitting properties of a material upon excitation by photons. This analysis provides insights into the electronic structure and the presence of defects or impurities within the crystal lattice.

Research conducted on ammonium pentaborate tetrahydrate (APBTH) has confirmed its luminescent nature. researchgate.net When excited with a suitable light source, the crystal exhibits emission in the visible spectrum. Specifically, the photoluminescence analysis revealed a spectrum characterized by violet and green emissions. researchgate.net These emissions suggest the presence of specific electronic transitions and energy levels within the material's band structure, which could be harnessed for applications in scintillators or optical displays.

Table 3: Photoluminescence Emission Spectra of Ammonium Pentaborate Tetrahydrate (APBTH)

| Property | Observed Emission | Source(s) |

|---|---|---|

| Luminescence | Confirmed | researchgate.net |

| Emission Spectra | Violet, Green | researchgate.net |

Nonlinear Optical (NLO) Phenomena and Potential for Frequency Conversion Applications

Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and are essential for technologies like lasers and optical signal processing. Borate (B1201080) crystals, as a class, are well-regarded for their excellent NLO properties, good chemical stability, and high laser damage threshold. mdpi.com

Ammonium pentaborate has been investigated for its NLO capabilities, particularly its ability to generate a second-harmonic signal (SHG), a process that doubles the frequency of incident light. The SHG efficiency of ammonium pentaborate has been confirmed using the Kurtz-Perry powder technique with a Nd:YAG laser operating at a wavelength of 1064 nm. springerprofessional.deresearchgate.net

Furthermore, its third-order NLO properties have been characterized using the Z-scan technique. This method measures the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). For ammonium pentaborate tetrahydrate, the third-order nonlinear optical susceptibility (χ³) was determined to be 3.487 × 10⁻⁸ esu, substantiating its potential for NLO processes. researchgate.net Detailed measurements at different excitation wavelengths have provided specific values for its nonlinear coefficients. researchgate.net The observed self-focusing and saturable absorption behavior further highlight its utility in NLO devices. springerprofessional.de

Table 4: Nonlinear Optical Properties of Ammonium Pentaborate

| Property | Method/Condition | Value | Source(s) |

|---|---|---|---|

| Second-Harmonic Generation (SHG) | Kurtz-Perry (1064 nm laser) | Confirmed | springerprofessional.deresearchgate.net |

| Third-Order NLO Susceptibility (χ³) | Z-scan | 3.487 × 10⁻⁸ esu | researchgate.net |

| Nonlinear Refractive Index (n₂) at 532 nm | Z-scan | -1.55 × 10⁻⁵ to -2.74 × 10⁻⁵ cm²/GW | researchgate.net |

| Nonlinear Absorption Coefficient (β) at 532 nm | Z-scan | 0.038 to 0.093 cm/GW | researchgate.net |

| Nonlinear Refractive Index (n₂) at 1064 nm | Z-scan | -1.69 × 10⁻⁵ to -2.16 × 10⁻⁵ cm²/GW | researchgate.net |

| Nonlinear Absorption Coefficient (β) at 1064 nm | Z-scan | 0.082 to 0.137 cm/GW | researchgate.net |

Theoretical and Computational Chemistry Approaches for Ammonium Pentaborate Octahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and ground-state properties of crystalline materials. While specific DFT studies exclusively on ammonium (B1175870) pentaborate octahydrate are not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related ammonium pentaborate compounds.

A notable study on an ammonium borate (B1201080), [C₁₀H₂₆N₄][B₅O₆(OH)₄]₂, utilized DFT calculations at the B3LYP/6-31G** level of theory to analyze its charge density distribution. nih.govacs.org The findings from this research offer a strong comparative basis for understanding the electronic characteristics of the pentaborate anion within an ammonium salt framework.

Key Research Findings:

Topological Analysis of B-O Bonds: The analysis of the electron density topology using the Atoms in Molecules (AIM) theory reveals that the B-O bonds in the pentaborate anion exhibit a mixed character, with contributions from both covalent and ionic interactions. nih.gov This is a characteristic feature of borate minerals and compounds.

Charge Distribution: The calculations show a distinct distribution of charges. Boron atoms are found to carry a positive charge, while the oxygen atoms are negatively charged. bangor.ac.uk Specifically, in a related pentaborate anion, the charges on boron atoms were calculated to be around +2.25e and +2.28e for three- and four-coordinate boron, respectively. The hydroxyl oxygen atoms exhibited a charge of approximately -1.30e. bangor.ac.uk

Electrostatic Potential: The electrostatic potential isosurfaces, derived from DFT calculations, provide a visual representation of the charge distribution and are crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govacs.org These interactions are fundamental to the crystal packing and stability of hydrated borate salts.

Hydrogen Bonding: Detailed analysis of hydrogen bonds within the crystal structure, facilitated by DFT, offers insights into the reaction pathways that could lead to the formation of various borate minerals. nih.gov The intricate network of hydrogen bonds between the ammonium cations, pentaborate anions, and water molecules of crystallization is a defining feature of ammonium pentaborate octahydrate's structure.

The following interactive table summarizes representative theoretical charge distribution data for a pentaborate anion from a related ammonium borate study, which can be considered indicative for this compound.

| Atom | Coordination | Calculated Charge (e) |

| Boron (B) | 3 | +2.25 |

| Boron (B) | 4 | +2.28 |

| Hydroxyl Oxygen (O) | - | -1.30 |

| Hydrogen (H) | - | +0.52 |

Ab Initio Computing Methodologies Applied to Borate-Based Compounds

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a foundational approach to understanding the structure and stability of borate compounds. dtic.mil These methods are computationally intensive but offer high accuracy.

Methodological Approaches:

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): Studies on various borate structures, from simple boric acid to complex polyborate anions, have employed ab initio methods like Hartree-Fock and second-order Møller-Plesset perturbation theory (MP2). bangor.ac.ukresearchgate.net These calculations are used to determine optimized geometries, total energies, and vibrational frequencies.

Basis Sets: The choice of basis set is crucial for the accuracy of ab initio calculations. For borate systems, basis sets like 6-31G, 6-311++G**, and the STO-3G, 3-21G, and 6-31G basis sets have been utilized to model the local structure of borate glasses, yielding bond lengths in agreement with experimental data. acs.orgresearchgate.net

Ab Initio Molecular Dynamics (AIMD): For studying the dynamic behavior and structural transitions in borate materials, particularly in the glassy or molten state, ab initio molecular dynamics (AIMD) is a powerful technique. researchgate.net AIMD combines DFT calculations for the forces on atoms with classical molecular dynamics to simulate the system's evolution over time. This approach has been successful in reproducing experimental data for borate glasses. researchgate.net

Research Findings from Borate Studies:

Structural Stability: Ab initio calculations have been instrumental in assessing the relative stabilities of different polyborate isomers in the gas phase. bangor.ac.uk These studies have shown that intramolecular hydrogen bonding plays a significant role in the stability of certain borate structures. bangor.ac.uk

Limitations of Gas-Phase Calculations: A key finding from computational studies on polyborate anions is that gas-phase calculations have limitations in accurately modeling the solid-state structures of hydrated borates. bangor.ac.uk This is due to the significant energetic contribution of the extensive hydrogen-bonding networks present in the crystal lattice, which are not fully captured in a gas-phase model. bangor.ac.uk

Computational Prediction and Validation of this compound Performance Parameters

The direct computational prediction and experimental validation of specific performance parameters for this compound are not widely reported in the scientific literature. However, the principles of computational materials science allow for the theoretical estimation of various properties that are relevant to its applications.

Potential Areas for Computational Prediction:

Mechanical Properties: Computational methods, including DFT, can be used to predict mechanical properties such as bulk modulus, shear modulus, and hardness. For other boron-containing materials, such as boron-carbon composites, evolutionary algorithms combined with DFT have been used to predict stable structures and their mechanical properties, which were then compared with experimental nanoindentation results. researchgate.netnsf.gov A similar approach could theoretically be applied to this compound to understand its mechanical stability.

Thermal Properties: The thermal behavior, including decomposition pathways and heat capacity, is crucial for applications like flame retardants. While experimental techniques like thermogravimetric analysis (TGA) are standard, computational methods can provide atomistic insights into the decomposition mechanisms.

Electronic Properties for Capacitor Applications: Ammonium pentaborate is used in the manufacturing of electrolytic capacitors. acs.org DFT calculations can predict electronic properties such as the band gap and density of states, which are relevant to the dielectric properties of the material and its performance in capacitors. For instance, studies on other materials have used DFT to understand and tune electronic properties for photovoltaic applications. nih.govyoutube.com

While specific validated performance parameters for this compound from computational studies are yet to be broadly published, the methodologies are well-established. Future research in this area would be valuable for designing new borate materials with tailored properties for specific industrial applications.

Advanced Applications in Materials Science and Engineering Utilizing Ammonium Pentaborate Octahydrate

Role in Electrolytic Capacitor Technology

Ammonium (B1175870) pentaborate octahydrate is a key component in the manufacturing of both wet and dry aluminum electrolytic capacitors. borax.comborax.com These capacitors are essential in a vast array of electronic devices for functions such as filtering, decoupling, and energy storage. The high purity of ammonium pentaborate is crucial for producing high-quality capacitors with reliable performance. borax.com

The primary function of ammonium pentaborate in electrolytic capacitors is to facilitate the formation of a thin, uniform, and durable dielectric oxide film on the surface of the aluminum anode foil. borax.comchemi-con.co.jp This process, known as anodization, involves immersing the aluminum foil in an electrolyte solution containing ammonium pentaborate and applying an electrical voltage. borax.com The resulting aluminum oxide (Al₂O₃) layer is exceptionally thin and dense, possessing a high dielectric strength, which is fundamental to the capacitor's ability to store charge. chemi-con.co.jp

The electrolyte, typically an aqueous or non-aqueous solution, plays a critical role in the characteristics of the oxide film. Aqueous electrolytes often consist of boric acid and an ammonium or sodium borate (B1201080). borax.com Non-aqueous electrolytes, such as those with an ethylene glycol base, are also used and can influence the capacitor's operating temperature range. borax.com The specific composition of the electrolyte, including the presence of ammonium pentaborate, affects the initial charge introduced into the Al₂O₃ during anodization and the temperature-dependent polarization of the film. aip.org The anodizing rate and the distribution of charge within the film are also influenced by the choice of electrolyte. aip.org Studies have shown that the properties of the Al₂O₃ film, such as the effective barrier height for electron tunneling, are dependent on the anodizing electrolyte used. aip.org

The formation of the oxide film is a complex electrochemical process. During anodization, the aluminum foil acts as the anode. The applied voltage drives an electrochemical reaction where the aluminum surface is oxidized to form a stable and insulating layer of aluminum oxide. The borate ions from the ammonium pentaborate in the electrolyte help to control the pH of the solution and participate in the formation of a stable, non-porous "barrier" type oxide film, which is essential for high-voltage applications. chemi-con.co.jp

The performance and longevity of an electrolytic capacitor are intrinsically linked to the stability of its dielectric oxide film and the prevention of corrosion of the aluminum electrodes. Ammonium pentaborate plays a significant role in both of these aspects. Anodizing in a near-neutral electrolyte, such as an ammonium borate solution, results in a barrier film that is extremely thin and dense, with a high dielectric strength. chemi-con.co.jp

The electrolyte's composition directly impacts the capacitor's electrical characteristics. For instance, the rectification ratio, a measure of a device's ability to conduct current in one direction while blocking it in the other, is significantly affected by the electrolyte in which the Al₂O₃ film is formed. aip.org

Furthermore, borate-containing electrolytes are instrumental in inhibiting the corrosion of the aluminum foil. Corrosion can lead to capacitor failure through increased leakage current, loss of capacitance, and in severe cases, catastrophic failure. The borate ions help to passivate the aluminum surface, forming a protective layer that resists attack from aggressive ions that may be present as impurities in the electrolyte. google.com The presence of orthophosphate anions, which can be used in conjunction with borates, has been shown to strongly adsorb on the aluminum oxide surface, further inhibiting its degradation. google.com The potential for corrosion of the capacitor's tabs, especially in high-voltage applications, is a known failure mechanism, and the formulation of the electrolyte is critical in mitigating this issue.

Flame Retardancy Mechanisms in Advanced Polymer and Cellulosic Composites

Ammonium pentaborate octahydrate is an effective halogen-free flame retardant for a variety of materials, including polymers and cellulosic products like wood and paper. borax.com Its mechanism of action is primarily in the condensed phase, where it alters the decomposition process of the material upon heating.

When exposed to high temperatures, borates such as ammonium pentaborate modify the oxidation reactions that occur during the combustion of cellulosic materials. borax.com This modification promotes the formation of a stable, carbonaceous char layer on the material's surface. borax.com This char acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile decomposition products to the combustion zone. borax.com This charring action effectively diverts the decomposition pathway away from the production of combustible gases that would otherwise fuel the fire. borax.com

The thermal decomposition of ammonium pentaborate itself contributes to its flame-retardant effect. Upon heating, it releases water and ammonia (B1221849), which can dilute the flammable gases in the gas phase. The remaining boric oxide can form a glassy protective layer on the surface of the burning polymer, which further insulates the material and hinders the diffusion of combustible gases.

In addition to its role in cellulosic materials, ammonium pentaborate is utilized as a spumific (blowing) and char-promoting agent in various polymeric systems, including epoxy resins, thermoplastic polyurethane (TPU), and urethane foams. borax.com

In the context of intumescent flame retardant systems, a spumific agent is a substance that decomposes upon heating to produce non-flammable gases. These gases cause the char layer to swell and expand, creating a thick, insulating foam structure. The ammonia released from the decomposition of ammonium pentaborate serves this purpose.

Table 1: Flame Retardant Performance of Ammonium Pentaborate in Rigid Polyurethane Foam (RPUF) with Expandable Graphite (EG)

| Material | Peak Heat Release Rate (PHRR) Reduction | Total Heat Release (THR) Reduction |

|---|---|---|

| RPUF + 15 wt% EG + 5 wt% APB | 57.5% | 42.8% |

Data sourced from a study on the synergistic effects of expandable graphite and this compound in RPUF.

Inorganic Synthesis and Functional Material Precursors

This compound serves as a valuable precursor in the synthesis of a variety of advanced inorganic materials due to its high boron content and reactivity. It is used as an intermediate for the production of other boron compounds. guidechem.com

One notable application is in the preparation of boron-nitrogen co-doped porous carbon materials, which have potential applications in supercapacitors. In this synthesis, ammonium pentaborate acts as both the boron and nitrogen source. The process involves microwave-assisted hydrothermal treatment of a carbon source (such as fir bark) with ammonium pentaborate, followed by high-temperature pyrolysis to yield a porous carbon material with a high specific surface area. guidechem.com

Furthermore, ammonium pentaborate has been utilized as a boron source in the solid-state synthesis of other borate compounds. For instance, α-CaB₄O₇ has been synthesized through a stoichiometric solid-state reaction involving calcium carbonate, ammonium pentaborate, and boric oxide. aip.org This method provides a controlled pathway for the production of the target calcium borate compound.

The thermal decomposition of ammonium pentaborate can be controlled to produce boric oxide. google.com This process involves heating the ammonium pentaborate to drive off ammonia and water, leaving behind boric oxide, which is a key component in the production of various glasses and ceramics. The ability to use ammonium pentaborate as a precursor for advanced ceramic materials like boron carbide and boron nitride is also an area of research, often involving pyrolysis of the precursor in a controlled atmosphere. acs.orgjim.org.cnresearchgate.net

Precursor in the Synthesis of Nitrogen-Doped Zinc Oxide (ZnO) Particles for Solar Cells

This compound has been identified as a key precursor in the synthesis of nitrogen-doped zinc oxide (ZnO) particles, a promising material for enhancing the efficiency of solar cells. The thermal decomposition of a homogenous mixture of zinc nitrate hexahydrate with molten this compound yields nitrogen-doped ZnO particles researchgate.net. This method provides a pathway to modify the electronic and optical properties of ZnO.

The introduction of nitrogen as a dopant into the ZnO lattice is critical for improving its performance in solar cell applications. Undoped ZnO has a wide bandgap, which limits its light absorption primarily to the ultraviolet (UV) region of the electromagnetic spectrum. Nitrogen doping creates localized energy states within the bandgap of the ZnO, effectively narrowing the bandgap and extending the material's light absorption into the visible spectrum. This enhanced absorption of visible light is a crucial factor in increasing the efficiency of solar cells.

Research has shown a direct correlation between the concentration of the ammonium precursor and the visible light absorbance of the resulting N-doped ZnO particles. As the concentration of this compound is increased in the synthesis process, there is a corresponding increase in the absorbency of the material in the visible light region researchgate.net. This tunability allows for the optimization of the material's properties for specific solar cell designs.

| This compound Concentration | Resulting Nitrogen Doping Level | Observed Effect on Visible Light Absorbance | Implication for Solar Cell Efficiency |

|---|---|---|---|

| Low | Low | Minor increase in visible light absorption | Modest improvement in efficiency |

| Medium | Medium | Significant increase in visible light absorption | Substantial improvement in efficiency |

| High | High | Maximum observed visible light absorption | Optimal efficiency for the given synthesis method |

Application as a Solvent for Metallic Oxides in High-Temperature Processing

At elevated temperatures, this compound serves as an excellent solvent for a variety of metallic oxides borax.com. This property is particularly valuable in metallurgical and ceramic processing, where the dissolution of metal oxides is a necessary step for purification, synthesis, or fluxing applications. The ability of molten ammonium pentaborate to dissolve metal oxides facilitates intimate mixing of components and can lower the processing temperatures required for certain reactions.

The mechanism of dissolution involves the acidic nature of boric oxide, formed from the decomposition of ammonium pentaborate at high temperatures. This boric oxide reacts with the basic metallic oxides to form complex borates, which are soluble in the molten salt medium. This process is crucial in applications such as the preparation of specialty glasses, enamels, and ceramic glazes.

Constituent in Specialized Brazing, Welding, and Soldering Fluxes

This compound is a key ingredient in the formulation of specialized fluxes for brazing, welding, and soldering, particularly for applications involving stainless steel and various non-ferrous metals borax.com. In these applications, the use of alkali metal borates is often precluded due to potential corrosion or other detrimental effects on the final joint. Ammonium pentaborate provides a readily soluble, alkali-free source of borate.

The primary functions of the flux are to remove existing oxide layers from the metal surfaces, protect the surfaces from re-oxidation during heating, and to promote the wetting and flow of the molten filler metal. Upon heating, ammonium pentaborate decomposes to form boric oxide, which is highly effective at dissolving metal oxides. The absence of alkali metals in the flux residue is a significant advantage in many high-performance applications where joint integrity and corrosion resistance are paramount.

| Property | Function in Flux | Advantage in Specialized Applications |

|---|---|---|

| Alkali-Free Composition | Prevents contamination of the joint with alkali metals. | Crucial for joining stainless steel and other alloys susceptible to alkali-induced corrosion. |

| High-Temperature Stability | Remains active at brazing and welding temperatures. | Ensures continuous protection against oxidation throughout the joining process. |

| Excellent Solvent for Metal Oxides | Effectively cleans the metal surfaces by dissolving refractory oxides. | Promotes strong metallurgical bonding and high-quality joints. |

Role in Boron-Nitrogen Co-Doped Porous Carbon Materials for Supercapacitor Applications

While the direct use of this compound as a single-source precursor for both boron and nitrogen in co-doped porous carbon materials for supercapacitors is not extensively documented in scientific literature, the underlying concept is of significant interest. The thermal decomposition of this compound yields both boric oxide and ammonia, which are precursors for boron and nitrogen, respectively.

The synthesis of boron and nitrogen co-doped porous carbons typically involves the use of separate boron and nitrogen sources, such as boric acid and melamine or urea researchgate.netmdpi.com. These materials have demonstrated enhanced electrochemical performance in supercapacitors due to the synergistic effects of boron and nitrogen doping. Boron doping can improve the graphitization of the carbon material and modify its electronic properties, while nitrogen doping can enhance the pseudocapacitance and wettability of the electrode. The potential of using a single compound like this compound to provide both dopants simultaneously is an area for future research and development.

Synthesis of Other Borate Compounds (e.g., CaB₄O₇)

Ammonium pentaborate has been successfully employed as a boron source in the synthesis of other important borate compounds, such as calcium tetraborate (B1243019) (α-CaB₄O₇) researchgate.net. A novel method utilizes a stoichiometric solid-state reaction between calcium carbonate (CaCO₃), ammonium pentaborate (APB), and boric oxide (B₂O₃) to produce α-CaB₄O₇. This process provides a controlled pathway for the formation of the desired compound.

The synthesis involves the preparation of ammonium pentaborate from a hot solution, followed by the solid-state reaction with the other precursors. The resulting α-CaB₄O₇ has been characterized by various analytical techniques, which confirmed its monoclinic structure with the space group P21/n researchgate.net. This synthesis route demonstrates the utility of ammonium pentaborate as a versatile precursor for creating complex borate materials with specific crystal structures and properties.

| Precursors | Reaction Type | Product | Crystal Structure | Space Group |

|---|---|---|---|---|

| Ammonium Pentaborate (APB), Calcium Carbonate (CaCO₃), Boric Oxide (B₂O₃) | Stoichiometric solid-state reaction | α-Calcium Tetraborate (α-CaB₄O₇) | Monoclinic | P21/n |

Advanced Borate-Based Cathode Materials for Energy Storage Systems

The development of advanced energy storage systems, such as lithium-ion batteries, relies on the discovery of new cathode materials with improved performance, safety, and cost-effectiveness. Borate-based compounds are emerging as a promising class of materials for this purpose due to their structural diversity, the low weight of the borate polyanion, and the potential for tuning the electrochemical properties through their rich chemistry mdpi.comnih.gov. While the direct synthesis of borate-based cathodes from this compound is an area of ongoing research, the fundamental properties of borates make them attractive candidates.

Evaluation of Structural Stability and Ion Diffusivity in Battery Architectures

The structural stability of cathode materials during the repeated insertion and extraction of ions (e.g., Li⁺) is critical for the long-term cycling performance of a battery. Borate-based compounds often exhibit robust, three-dimensional framework structures that can accommodate ion intercalation with minimal volume change mdpi.com. This inherent structural integrity can lead to improved cycle life and enhanced safety compared to some conventional cathode materials.

Furthermore, the diverse crystal structures of borates can offer one-dimensional, two-dimensional, or three-dimensional pathways for ion diffusion. The efficiency of ion transport, or ion diffusivity, within the cathode material is a key factor determining the rate capability of the battery. The open-framework structures of some borate compounds can provide facile diffusion pathways for ions, leading to high power densities. Theoretical studies and experimental investigations into the structural stability and ion diffusivity of various borate-based cathode materials are crucial for identifying the most promising candidates for next-generation energy storage systems. While specific data on this compound-derived cathodes is limited, the broader class of borate materials shows significant potential in this field.

Exploration of Tunability and Versatility through Mixed-Polyanion Frameworks

Ammonium pentaborate demonstrates significant potential in the synthesis of novel framework materials, showcasing tunability and versatility. Research has led to the creation of a new hydrogen-bonded supramolecular framework consisting of ammonium pentaborate with poly(ethylene-glycol) (PEG) chains housed within tubular cavities. rsc.orgucl.ac.ukresearchgate.net In this structure, the crystal architecture is templated by the presence of the polyether chains, a process analogous to the template synthesis of zeolites and metal-organic frameworks. rsc.orgucl.ac.ukresearchgate.net

The ammonium pentaborate framework is formed through the thermolysis of ammonia borane, followed by the hydrolysis of the resulting dehydrogenation products by ambient water. rsc.orgucl.ac.ukresearchgate.net This represents the first known instance of a borate-based polymer inclusion compound. rsc.orgucl.ac.ukresearchgate.net The structure features open channels formed by coordinating pentaborate anions and ammonium cations, into which the PEG molecules are situated. researchgate.net This ability to form complex, templated architectures highlights the versatility of the pentaborate unit as a building block for creating functional, porous materials with tunable properties based on the choice of guest molecule.

Research on Surface Modification and Coating Strategies for Enhanced Cathode Performance

While direct application of this compound is not extensively documented, boron-based compounds are a key area of research for enhancing the performance of cathode materials in lithium-ion batteries. Ammonium pentaborate can serve as a precursor for boric oxide, a key component in forming protective borate-based coatings. These surface modifications aim to improve cycle stability and safety, particularly for high-energy, nickel-rich cathodes like LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM). bohrium.com

Boron-based surface modification is achieved via low-temperature processes that create a composite coating on the cathode material. bohrium.com This coating mitigates unwanted chemical reactions between the cathode and the electrolyte, which is a primary cause of capacity degradation. researchgate.net Studies using boric acid as the boron source have shown that a dry-processed lithium borate (LBO) coating on NCM811 cathodes improves cycling performance, rivaling or even exceeding coatings applied through more complex solvent-based methods. researchgate.net Similarly, hexagonal boron nitride (h-BN) has been demonstrated as an effective surface additive, markedly improving cycle stability and safety with only a small amount (1 wt%) applied. rsc.org These boron-based coatings enhance structural stability and can delay the onset of thermal runaway, a critical safety concern for high-energy batteries. bohrium.compreprints.org

| Cathode Material | Coating Material / Dopant | Key Findings | Reference |

|---|---|---|---|

| NCM (Nickel-Cobalt-Manganese) | Boron-Based Composite Coating | Substantially improved cycle stability; onset temperature of thermal runaway delayed by 40°C. | bohrium.com |

| NCM811 | Lithium Borate (LBO) from Boric Acid | Mitigates unwanted chemical reactions with the electrolyte, leading to good cycling performance. | researchgate.net |

| Ni-Rich Cathode | Hexagonal Boron Nitride (h-BN) | Markedly improved cycle stability and safety with just 1 wt% additive. | rsc.org |

| LiMn₂O₄ (LMO) | Boron Doping (LiMn₁.₉₆B₀.₀₄O₄) | Resulted in high initial discharge capacity and improved cycling performance. | mdpi.com |

Functionalization and Treatment of Carbon Nanomaterials

This compound is a suitable precursor for the boron doping of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene. Upon heating, it decomposes to boric oxide and ammonia, providing a convenient source for boron in high-temperature substitution reactions. borax.com Boron doping, where boron atoms replace carbon atoms in the sp²-hybridized lattice, alters the electronic structure and enhances the material's properties for specific applications. researchgate.net

| Nanomaterial | Boron Source Example | Observed Effect of B-Doping | Application | Reference |

|---|---|---|---|---|

| Carbon Nanotubes (CNTs) | Boron Trioxide | Induces metallic behavior; enhances electronic conductivity. | Electronics, Supercapacitors | researchgate.netrsc.org |

| Carbon Nanotubes (CNTs) | Not specified | Reduces Li⁺ and O₂ diffusion energy barriers; improves mass transfer. | Lithium-Air Batteries | rsc.org |

| Graphene | Boric Acid | Provides more active sites for Li storage; improves rate capability. | Lithium-Ion Battery Anodes | preprints.orgnih.gov |

| Graphene Nanosheets | Boric Acid | Alters electronic properties, resulting in higher anodic potential for biomolecules. | Biochemical Sensors | electrochemsci.org |

Boron Chemistry as Building Blocks for Novel Material Synthesis

The unique chemistry of boron, particularly in the form of cluster anions, provides a foundation for synthesizing novel materials with unprecedented properties. These clusters are polyhedral structures built on three-center two-electron bonds, a feature distinct from conventional organic and inorganic compounds. nih.gov

Chirality and Derivatives of Boron Cluster Anions in Material Chemistry

A significant feature of many boron cluster compounds is their inherent structural chirality. nih.gov This chirality is not derived from a traditional asymmetric carbon atom but from the three-dimensional arrangement of the boron cage itself. nih.gov For example, quasi-planar boron clusters such as B₁₆⁻ and B₂₀⁻ can exhibit chirality due to a chiral Jahn-Teller distortion, which leads to the formation of helical molecular orbitals and helical spin densities. mdpi.com This unique electronic structure suggests potential applications in spintronics and as molecular magnets. mdpi.com

The synthesis and separation of these chiral boron compounds present unique challenges and opportunities. nih.gov Researchers have developed diastereoselective methods to synthesize stable chiral N-heterocyclic carbene (NHC)-boranes with the stereogenic center at the boron atom. chemistryviews.orgchemistryworld.com The separation of chiral boron cluster anions has been explored using techniques like HPLC and electrophoresis with cyclodextrin selectors, revealing that their separation behavior is remarkably different from that of organic species. nih.govnih.gov The development of synthetic strategies for axially chiral boron compounds, or atropisomers, is also an emerging field, with potential applications in catalysis and materials with unique optical properties. mdpi.comrsc.org

Electrolabelling of Biomolecules using Boron-Containing Structures

Polyhedral boron clusters are emerging as a new class of chemically and biologically stable redox labels for electrochemical biosensors. acs.org Their unique electrochemical properties allow for the sensitive detection of biomolecules. For instance, a 7,8-dicarba-nido-undecaborate group covalently attached to a single-stranded DNA probe serves as a versatile electroactive marker, enabling the detection of nanomolar concentrations of the target DNA and even the identification of single-base mismatches. acs.org

Beyond DNA, boron-containing probes are being developed for imaging and sensing a wide range of biological targets. Tags containing closo-1,2-dicarbadodecaborane can be coupled to peptides and nanobodies for use in immunocytochemistry. nih.gov These boron-rich tags allow for high-resolution imaging of specific proteins in biological samples using techniques like nanoscale secondary ion mass spectrometry (nanoSIMS). nih.gov Boronate-based fluorescent probes are also designed for the selective detection of biological oxidants like hydrogen peroxide and peroxynitrite, making them powerful tools for redox biology. nih.govacs.org The ability to modify boronic acids with redox-active moieties like ferrocene further expands their use as electroactive labels for recognizing the cis-diol units found in glycoproteins and other biomolecules. mdpi.comresearchgate.net

Modification of Wood-Based Materials for Enhanced Properties

Ammonium pentaborate is utilized in the modification of wood-based materials to improve their properties, particularly as an additive in adhesives and as a fire retardant. In the manufacturing of plywood, ammonium pentaborate (APB) has been used to modify urea formaldehyde (UF) resins. researchgate.net The addition of APB to UF resins increases the adhesive's gel time while significantly decreasing the free formaldehyde content and subsequent formaldehyde emission levels from the finished plywood. researchgate.net Research shows that formaldehyde content and emission can be reduced by up to 79.0% and 81.4%, respectively. researchgate.net While APB can have a negative effect on the bond strength of resins with a low formaldehyde-to-urea molar ratio, it is effective for modifying high-ratio resins. researchgate.net

The fire-retardant properties of borates, including ammonium borates, are well-established. usda.gov They function by altering the oxidation reactions during the combustion of cellulosic material, promoting the formation of a carbon char layer. borax.com This char acts as a barrier, inhibiting combustion and the release of flammable gases. borax.com Ammonium pentaborate is used in various flame-proofing formulations for cellulosic products. borax.com Boron compounds are often used in combination with phosphorus-based retardants like ammonium polyphosphate to create a synergistic effect, though this can sometimes impact the mechanical properties of the resulting wood-polymer composites. researchgate.netmdpi.com The impregnation of timber with borates is a common method for providing long-lasting fire protection. internationaltimber.comfwpa.com.au

| UF Resin F/U Molar Ratio | Suggested APB Loading Level (% of UF resin) | Effect on Free Formaldehyde Content | Effect on Formaldehyde Emission | Reference |

|---|---|---|---|---|

| 1.80 | 8.0% to 6.0% | Significant Reduction (up to 79.0%) | Significant Reduction (up to 81.4%) | researchgate.net |

| 1.50 | 6.0% | Significant Reduction | Significant Reduction | researchgate.net |

| 1.25 | 4.0% | Significant Reduction | Significant Reduction | researchgate.net |

Influence on Mechanical Properties (e.g., Modulus of Elasticity)

The incorporation of this compound into materials can have a significant impact on their mechanical behavior. One of the key properties affected is the modulus of elasticity (MOE), which is a measure of a material's stiffness. Research conducted on Oriental beech (Fagus orientalis L.) wood treated with varying concentrations of this compound (APBO) revealed a discernible trend.

The study demonstrated that as the concentration of the APBO solution used for impregnation increased, the modulus of elasticity of the wood decreased. For instance, untreated Oriental beech wood exhibited an MOE of 10,258 N/mm³. In contrast, treatment with a 3.00% aqueous solution of APBO resulted in a reduction of the MOE to 9,387 N/mm³. This suggests that while this compound can impart desirable properties like fire retardancy, it may also lead to a decrease in the material's stiffness. srce.hrresearchgate.net

The observed reduction in the modulus of elasticity could be attributed to the chemical interactions between the borate compound and the wood's cellular structure. The presence of the salt within the wood matrix may disrupt the intermolecular bonding of the wood polymers, leading to a less rigid material. This trade-off between fire resistance and mechanical stiffness is a crucial consideration for engineers and material scientists when designing wood-based components for structural applications.

Table 1: Effect of this compound (APBO) on the Modulus of Elasticity of Oriental Beech Wood

| Treatment | Concentration (%) | Modulus of Elasticity (N/mm³) |

|---|---|---|

| Untreated | 0 | 10,258 |

| APBO | 0.25 | 10,144 |

| APBO | 0.50 | 9,965 |

| APBO | 1.50 | 9,741 |

| APBO | 3.00 | 9,387 |

Effects on Physical Properties (e.g., Oven Dry Density, Surface Roughness)

In addition to mechanical properties, the application of this compound also alters the physical characteristics of materials, notably the oven dry density and surface roughness.

Oven Dry Density:

Table 2: Effect of this compound (APBO) on the Oven Dry Density of Oriental Beech Wood

| Treatment | Concentration (%) | Oven Dry Density (g/cm³) |

|---|---|---|

| Untreated | 0 | 0.547 |

| APBO | 0.25 | 0.598 |

| APBO | 0.50 | 0.612 |

| APBO | 1.50 | 0.644 |

| APBO | 3.00 | 0.685 |

Surface Roughness:

The surface quality of a material is another critical physical property, especially for applications where aesthetics or subsequent finishing processes are important. Studies have indicated that treatment with this compound can lead to an increase in the surface roughness of wood. srce.hrresearchgate.net The mean peak-to-valley height (Rz), a parameter used to quantify surface roughness, was observed to increase with higher concentrations of APBO. For Oriental beech, the Rz value increased from 41.35 µm for untreated wood to 48.72 µm for wood treated with a 3.00% APBO solution. srce.hr This increased roughness may be due to the crystallization of the borate on the wood surface and within the surface cells, leading to a more uneven topography. This effect is an important consideration for applications requiring a smooth finish, as additional surface preparation steps may be necessary.

Table 3: Effect of this compound (APBO) on the Surface Roughness of Oriental Beech Wood

| Treatment | Concentration (%) | Surface Roughness (Rz, µm) |

|---|---|---|

| Untreated | 0 | 41.35 |

| APBO | 0.25 | 43.11 |

| APBO | 0.50 | 44.87 |

| APBO | 1.50 | 46.23 |

| APBO | 3.00 | 48.72 |

Advanced Analytical Methods for Boron Containing Compounds in Research Contexts

Spectrometric Techniques for Boron Quantification

Spectrometric methods are foundational for elemental analysis, offering high sensitivity and accuracy. Inductively coupled plasma (ICP) techniques are particularly prominent for the quantification of total boron.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely utilized technique for determining the total boron concentration in various samples. uii.ac.id The methodology involves introducing a sample into a high-temperature argon plasma, which excites the boron atoms. As these atoms return to their ground state, they emit light at specific wavelengths, and the intensity of this emission is proportional to the boron concentration. nih.gov For boron analysis, the emission lines at 249.678 nm and 249.773 nm are frequently used due to their high sensitivity. nih.gov However, spectral interference from elements like iron can occur, necessitating careful wavelength selection or correction. nih.gov

To ensure accurate results, especially with solid samples, proper sample preparation, such as acid digestion, is critical to dissolve the boron and minimize matrix effects. inventum.de The detection limits for boron with ICP-OES are typically in the low parts-per-billion (ppb) range, making it suitable for many applications. uii.ac.idresearchgate.net

Table 1: Key Research Findings for ICP-OES Analysis of Boron

| Parameter | Finding |

| Wavelengths | 249.678 nm and 249.773 nm are the most sensitive and commonly used for boron analysis. nih.gov |

| Interferences | High concentrations of iron can cause spectral overlap, potentially affecting the accuracy of boron determination. nih.gov |

| Sample Preparation | Closed-vessel microwave digestion is an effective method for preparing samples, leading to lower detection limits and faster analysis times. inventum.de |

| Detection Limits | Method detection limits are typically in the range of 0.005 to 0.01 mg/L. nih.gov A limit of detection (LOD) of 1.24 mg/L and a limit of quantification (LOQ) of 4.13 mg/L have been reported in specific studies. uii.ac.idresearchgate.net |

| Accuracy | Recovery studies have demonstrated the high accuracy of the ICP-OES method for boron determination. uii.ac.idinventum.de |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Boron Content